N-cyclopentyl-3-methylbutanamide
Description
N-Cyclopentyl-3-methylbutanamide (CAS RN: 349419-13-2) is a secondary amide with the molecular formula C₁₀H₁₉NO and an average molecular mass of 169.268 g/mol (monoisotopic mass: 169.146664) . Its structure consists of a cyclopentyl group attached to the amide nitrogen and a branched 3-methylbutanoyl chain.
Properties
IUPAC Name |
N-cyclopentyl-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-8(2)7-10(12)11-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDGZCVYWZOBJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-methylbutanamide typically involves the reaction of cyclopentylamine with 3-methylbutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the amide group can be achieved using reagents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides or other functionalized derivatives.
Scientific Research Applications
N-cyclopentyl-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-Cyclohexyl-3-methylbutanamide
- Molecular Formula: C₁₁H₂₁NO (vs. C₁₀H₁₉NO for the cyclopentyl analog) .
- Structural Difference : The cyclohexyl group (six-membered ring) replaces the cyclopentyl group (five-membered ring).
- The larger cyclohexyl ring may reduce steric hindrance compared to cyclopentyl, affecting reaction kinetics in catalytic processes .
- Applications : Used in similar synthetic pathways as the cyclopentyl analog but with modified solubility profiles.
2-Amino-N-cyclopentyl-3-methylbutanamide Hydrochloride
- Molecular Formula : C₁₀H₂₁ClN₂O .
- Key Differences: Addition of an amino group at the 2-position and a hydrochloride salt. Increased hydrogen bond donor/acceptor capacity (3 donors, 2 acceptors) compared to the parent compound (1 donor, 2 acceptors).
- Implications: Enhanced water solubility due to ionic character (HCl salt).
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Molecular Formula: C₁₁H₁₅NO₂ .
- Structural Contrasts :
- Aromatic benzamide core replaces the aliphatic butanamide chain.
- Presence of a hydroxyl group and tertiary alcohol moiety.
- Implications :
N-Cyclohexylacetoacetamide and N-Butyl-3-oxo-butanamide
- Synthesis : Both are synthesized via reaction of diketene with cyclohexylamine or butylamine, yielding 94% and 89% respectively .
- Functional Group Difference : α-oxo ketone moiety (3-oxo-butanamide) vs. the simple amide in this compound.
- Implications: The oxo group enables keto-enol tautomerism, broadening reactivity in condensation or cyclization reactions. Reduced steric bulk compared to cyclopentyl/cyclohexyl analogs may favor nucleophilic substitution pathways .
Data Table: Comparative Analysis of Key Compounds
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